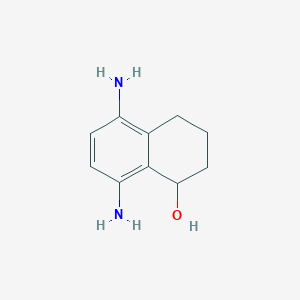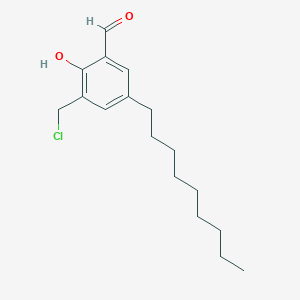![molecular formula C13H11BrN4 B12613588 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine CAS No. 917776-97-7](/img/structure/B12613588.png)
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine is an organic compound that features both azido and bromophenyl groups attached to a pyridine ring
Preparation Methods
The synthesis of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylacetonitrile and pyridine.
Azidation: The nitrile group is converted to an azido group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Coupling Reaction: The azido intermediate is then coupled with pyridine under specific reaction conditions to yield the final product.
Chemical Reactions Analysis
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include copper catalysts for click chemistry and various reducing agents for azide reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s azido group makes it a valuable precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine involves its ability to participate in click chemistry reactions, forming stable triazole rings. These reactions are facilitated by the azido group’s reactivity with alkynes in the presence of copper catalysts . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from it.
Comparison with Similar Compounds
Similar compounds to 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine include:
3-Azido-1-(3-bromophenyl)propan-1-one: This compound also features an azido group and a bromophenyl group but differs in the carbon chain length and functional groups.
3-Azido-1-(4-bromophenyl)ethyl]pyridine: Similar structure but with the bromine atom in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
917776-97-7 |
|---|---|
Molecular Formula |
C13H11BrN4 |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
3-[1-azido-1-(3-bromophenyl)ethyl]pyridine |
InChI |
InChI=1S/C13H11BrN4/c1-13(17-18-15,11-5-3-7-16-9-11)10-4-2-6-12(14)8-10/h2-9H,1H3 |
InChI Key |
OYKOGXJHDPKQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C2=CN=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)


![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)


![5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12613563.png)

![(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12613577.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
![2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12613595.png)

![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
